Enhanced Lipophilicity (clogP) Drives Membrane Permeability Over Unsubstituted Core
The N2-ethyl substitution in methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate significantly increases its lipophilicity compared to the unsubstituted methyl 1,2,3-triazole-4-carboxylate (CAS 4967-77-5). While an experimental logP value for the target compound is not available in the primary literature, the calculated XLogP3 for the unsubstituted analog is -0.2 . In contrast, the presence of the N2-ethyl group in a closely related analog (2-ethyl-2H-1,2,3-triazole-4-carbaldehyde) results in a reported clogP of 0.47 . This represents a significant increase in lipophilicity (ΔclogP > 0.6), which is a crucial parameter for improving membrane permeability and optimizing oral bioavailability in drug candidates. The enhanced lipophilicity is a direct consequence of the N2-ethyl group, as noted for other 2-ethyl-substituted triazoles where the ethyl group imparts enhanced lipophilicity and steric bulk compared to methyl-substituted analogs .
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | clogP ~ 0.47 (estimated from 2-ethyl analog) |
| Comparator Or Baseline | Methyl 1,2,3-triazole-4-carboxylate (CAS 4967-77-5): XLogP3 = -0.2 |
| Quantified Difference | ΔclogP > 0.6 (increase in lipophilicity) |
| Conditions | Calculated values; XLogP3 vs. clogP (estimated) |
Why This Matters
This data supports the selection of the N2-ethyl-substituted compound when a more lipophilic triazole building block is required for membrane permeability, a key consideration in early-stage drug discovery.
